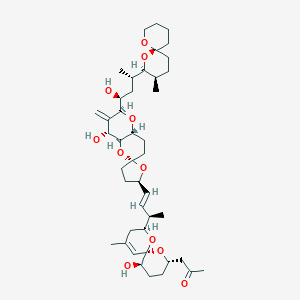

Norokadanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66O11/c1-25-21-35(52-43(24-25)36(46)12-11-32(51-43)23-29(5)44)26(2)9-10-31-14-18-42(50-31)19-15-34-40(54-42)37(47)30(6)39(49-34)33(45)22-28(4)38-27(3)13-17-41(53-38)16-7-8-20-48-41/h9-10,24,26-28,31-40,45-47H,6-8,11-23H2,1-5H3/b10-9+/t26-,27-,28+,31+,32+,33+,34-,35+,36-,37-,38+,39+,40-,41+,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOGICJCSWVJKS-SDXZHJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(=O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)CC(=O)C)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

759.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131204-29-0 | |

| Record name | Norokadanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131204290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Norokadaone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Occurrence and Biological Production of Norokadanone

Identification of Norokadanone in Marine Dinoflagellate Species

The primary producers of this compound identified to date belong to the dinoflagellate genus Prorocentrum. These microscopic, photosynthetic organisms are widespread in marine environments and are known for their capacity to synthesize complex polyether toxins.

Research has pinpointed the benthic dinoflagellate Prorocentrum lima as a principal producer of this compound. researchgate.netresearchgate.netresearchgate.netfrontiersin.org This species is well-documented as a source of various toxins responsible for diarrhetic shellfish poisoning (DSP), including okadaic acid and its derivatives. researchgate.net this compound has been specifically identified in cultures of Prorocentrum lima strains, including PL2V and CCAP 1136/11, confirming its role as a significant producer of this compound. researchgate.netresearchgate.netresearchgate.netfrontiersin.org

Considerable variation in the production of toxins is a well-documented characteristic among different strains of Prorocentrum lima. nih.gov Studies have shown that the toxin profile and concentration can differ significantly depending on the specific isolate, even when cultured under identical conditions. For instance, investigations into the toxin composition of 19 different Prorocentrum lima isolates from the Galician coast revealed four distinct groups based on their toxin profiles. nih.gov While all tested strains of Prorocentrum lima produce okadaic acid, the production of other toxins like dinophysistoxin-1 (B117357) (DTX1) varies, with some strains producing it as a minor toxin and others not at all. frontiersin.org This inherent variability among strains strongly suggests that the production of this compound is also likely to be strain-specific, with some isolates potentially being more prolific producers than others. However, specific quantitative data on this compound variations between different P. lima strains remains an area for further research.

The following table illustrates the known toxin production of specific Prorocentrum lima strains, highlighting the variability within the species.

| Strain | Known Toxins Produced |

| PL2V | Okadaic Acid, DTX1, this compound |

| CCAP 1136/11 | Okadaic Acid, DTX1, this compound |

| Spanish Isolate | Okadaic Acid, DTX1 |

| New Zealand Isolate | Okadaic Acid |

Methodologies for Isolation from Microalgal Cultures

The isolation of this compound from Prorocentrum lima cultures involves a multi-step process typical for the extraction and purification of lipophilic marine toxins. The general workflow begins with the large-scale cultivation of the dinoflagellate. Once a sufficient biomass is achieved, the cells are harvested, usually by centrifugation.

The extraction process typically employs organic solvents to separate the lipophilic compounds, including this compound, from the aqueous cellular components. A common method involves initial extraction with methanol, followed by liquid-liquid partitioning between different solvents, such as water and dichloromethane, to progressively enrich the fraction containing the desired compounds.

Further purification is achieved through various chromatographic techniques. Open-column chromatography using reversed-phase materials is often used for initial fractionation. Subsequent high-performance liquid chromatography (HPLC) is then employed to isolate the pure compound. The final identification and structural elucidation of this compound are confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Biosynthesis and Metabolic Pathways of Norokadanone

Norokadanone as a Proposed Biosynthetic Intermediate or Precursor Compound

In the realm of polyketide biosynthesis, a "nor-" prefix typically denotes the absence of a methyl group compared to a parent compound. Therefore, a hypothetical "this compound" could be a demethylated precursor or intermediate in the okadaic acid pathway. The biosynthesis of okadaic acid is known to involve a series of methylation steps, where methyl groups are added to the growing polyketide chain. It is conceivable that a "this compound" could exist as an intermediate before one of these methylation events occurs. However, without experimental evidence, its existence and role remain purely speculative.

Elucidation of its Position within the Okadaic Acid Biosynthetic Route

The biosynthesis of okadaic acid is a complex process involving numerous enzymatic steps. wikipedia.org The carbon backbone is assembled from acetate (B1210297) and other small carboxylic acid units by a PKS enzyme. wikipedia.org Subsequent modifications, including oxidations, reductions, and cyclizations, lead to the formation of the characteristic polyether rings of okadaic acid. wikipedia.org If "this compound" were an intermediate, its position in this pathway would depend on which methyl group is absent. For instance, if it were a precursor to dinophysistoxin-1 (B117357) (DTX-1), which is a methylated derivative of okadaic acid, "this compound" might be an intermediate before the final methylation step.

Enzymatic Transformations Leading to and from this compound and its Analogues

The enzymatic machinery responsible for the biosynthesis of okadaic acid and its analogs is vast and complex. Methyltransferases are a key class of enzymes that would be directly relevant to a hypothetical "this compound." These enzymes catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl methionine (SAM), to the polyketide chain. The transformation of "this compound" to a methylated analog would be catalyzed by a specific methyltransferase. Conversely, the formation of "this compound" could potentially arise from the action of a demethylase, although this is less commonly observed in polyketide biosynthesis. Other enzymes, such as oxidoreductases and cyclases, would be involved in modifying the backbone of any such intermediate.

Structural Characterization and Elucidation of Norokadanone

Application of Spectroscopic Techniques for Structure Determination

Spectroscopic methods are indispensable tools in the structural characterization of organic compounds. For Norokadanone, as with other complex marine natural products, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely applied scribd.comsciepub.comyoutube.comlehigh.eduresearchgate.netresearchgate.netmdpi.commdpi.combsmiab.org.

NMR spectroscopy, including both proton (¹H NMR) and carbon (¹³C NMR) NMR, provides detailed information about the carbon-hydrogen framework of the molecule. Analysis of chemical shifts, coupling constants, and signal multiplicities in ¹H NMR spectra helps identify different types of protons and their neighboring environments scribd.comyoutube.comlehigh.edu. ¹³C NMR spectroscopy reveals the different types of carbon atoms present in the structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are crucial for establishing connectivity between atoms and fragments within the molecule waikato.ac.nz.

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution MS can determine the exact molecular formula lehigh.edu. Analysis of the fragmentation ions can provide clues about the presence of specific substructures within the molecule mdpi.com.

IR spectroscopy is used to identify the presence of various functional groups based on characteristic absorption frequencies, such as carbonyl groups (C=O), hydroxyl groups (O-H), and carbon-carbon double bonds (C=C) scribd.comyoutube.comlehigh.eduresearchgate.net. UV-Vis spectroscopy can indicate the presence of conjugated pi systems or chromophores within the molecule lehigh.eduresearchgate.net.

While specific detailed spectroscopic data for this compound were not available in the provided search results, the mention that its "structure elucidation will be detailed elsewhere" in a 2016 report indicates that these standard spectroscopic methods were employed in its characterization diva-portal.org. Ideally, a detailed report would include tables presenting the spectroscopic data, such as:

| Spectroscopic Technique | Key Data Points | Interpretation Examples |

| ¹H NMR | Chemical shifts (δ), Multiplicity, Coupling constants (J) | Type and environment of protons, Connectivity |

| ¹³C NMR | Chemical shifts (δ) | Type of carbon atoms |

| MS | Molecular ion peak (m/z), Fragment ions | Molecular weight, Structural fragments |

| IR | Absorption frequencies (cm⁻¹) | Presence of functional groups |

| UV-Vis | Absorption maxima (λmax), Molar absorptivity (ε) | Presence of conjugated systems |

Note: The table above describes the type of data typically obtained from these techniques and would be populated with specific values for this compound in a detailed research publication. For interactive display, such a table could allow sorting by column or filtering by specific data ranges.

Analysis of Stereochemical Features and Absolute Configuration

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of natural product chemistry, as stereoisomers can exhibit vastly different biological activities. Determining the stereochemical features, including the configuration of chiral centers and double bonds, is an integral part of structure elucidation.

Absolute configuration refers to the precise spatial arrangement of atoms at a chiral center (e.g., R or S designation) or around a double bond (e.g., E or Z designation) wiley-vch.depharmacy180.comlibretexts.org. Methods for determining absolute configuration include X-ray crystallography (if a suitable crystal can be obtained), chiroptical methods such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), and chemical correlation with compounds of known absolute configuration pharmacy180.comlibretexts.orgnih.gov. Computational methods are also increasingly used to predict spectroscopic properties (like CD spectra) for proposed structures and compare them with experimental data nih.gov.

One search result mentions the "absolute stereochemistry of the natural (+)-enantiomer 286 as drawn" in a review on marine natural products psu.edu. While this compound is discussed in the same review, this specific statement about absolute stereochemistry is not explicitly linked to this compound itself in the provided snippet. psu.edu Therefore, while the importance of determining absolute stereochemistry for marine natural products like this compound is clear, the specific details of its absolute configuration determination are not available in the provided information.

If the absolute configuration of this compound were reported, a table detailing the stereochemical assignments at each relevant center would be included.

| Stereocenter/Double Bond | Assignment (e.g., R/S, E/Z) | Method of Determination |

| C-x | R | ECD Spectroscopy |

| C-y | S | X-ray Crystallography |

| Δz | E | NMR Analysis |

Note: The table above illustrates how stereochemical assignments would be presented. Specific assignments and methods for this compound are not available in the provided sources. For interactive display, this table could be sortable by column.

Isomeric Considerations and Structural Variations within Related Compounds

Isomerism is a phenomenon where compounds share the same molecular formula but differ in the arrangement of their atoms. unacademy.combyjus.com This can manifest as structural isomerism, where the connectivity of atoms is different, or stereoisomerism, where the connectivity is the same but the spatial arrangement differs. byjus.comlibretexts.org

This compound is described as a compound related to okadaic acid, featuring modifications to the okadaic acid backbone, specifically mentioning the potential absence of a hydroxyl group at the C-2 or C-7 position. csic.es This indicates a structural relationship to okadaic acid but with specific variations that define this compound as a distinct compound. The existence of these structural differences places this compound within a family of related polyether toxins produced by P. lima.

Structural variations within this family can arise from differences in the polyether backbone, modifications to functional groups (such as esterification of hydroxyl groups), or changes in the position or configuration of substituents. For example, the search results mention isomers of DTX1, another related compound. core.ac.uk These variations contribute to the diversity of phycotoxins found in marine organisms. Understanding these isomeric and structural relationships is important for studying their biosynthesis, properties, and potential biological effects.

The relationship between this compound and okadaic acid highlights how subtle structural changes can lead to distinct natural products within the same producing organism. Further research detailing the specific structural differences and comparing the spectroscopic data of this compound directly with okadaic acid and other related compounds would provide deeper insights into these structural variations.

Advanced Analytical Methodologies for Norokadanone Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are employed to separate Norokadanone from other co-occurring compounds in a sample matrix before detection. This is particularly important in complex environmental and biological samples where numerous substances can interfere with accurate analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been a fundamental technique for the separation of marine toxins, including this compound and its analogues. psu.educsic.es HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various HPLC methods have been developed for the analysis of lipophilic toxins like those in the okadaic acid group, often employing reversed-phase columns. psu.edu While early methods might have utilized UV or fluorescence detection after derivatization, coupling HPLC with mass spectrometry provides enhanced selectivity and sensitivity for this compound analysis. psu.educsic.es

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC), a more recent evolution of HPLC, utilizes smaller particle sizes in the stationary phase, allowing for faster separations, improved resolution, and increased sensitivity. UPLC is frequently coupled with mass spectrometry for the analysis of marine toxins. csic.esacs.org Studies investigating marine toxin profiles, including this compound and related compounds, have successfully employed UPLC-based methodologies, often in conjunction with high-resolution mass spectrometry, to achieve better chromatographic performance and more detailed information about the separated components. nih.govresearchgate.netufsc.brresearchgate.net

Mass Spectrometric Identification and Quantification Approaches

Mass spectrometry (MS) provides the sensitivity and selectivity required for the identification and quantification of this compound, especially at trace levels. By measuring the mass-to-charge ratio (m/z) of ions, MS can confirm the presence of this compound and provide information about its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

The hyphenation of liquid chromatography (both HPLC and UPLC) with mass spectrometry (LC-MS) is the predominant analytical approach for this compound. nih.govcsic.esresearchgate.netcore.ac.uk LC-MS combines the separation power of LC with the detection capabilities of MS, allowing for the analysis of complex samples. LC-MS techniques enable the identification of this compound based on its characteristic m/z value and retention time. researchgate.net Various ionization techniques can be used, with electrospray ionization (ESI) being common for polar and semi-polar compounds like this compound. csic.esmdpi.com

Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification and accurate quantification of this compound in complex matrices, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are widely employed.

MS/MS involves the fragmentation of a precursor ion (in this case, protonated or deprotonated this compound) into product ions. The fragmentation pattern is unique to the compound's structure and serves as a highly specific identifier. LC-MS/MS methods have been successfully applied for the analysis of marine toxins, offering high sensitivity and selectivity. csic.esresearchgate.netresearchgate.netrsc.orgnih.govallumiqs.comnih.govmyadlm.orgresearchgate.net

HRMS provides highly accurate mass measurements, often to several decimal places. This high mass accuracy allows for the determination of the elemental composition of the analyte, significantly increasing confidence in identification and enabling differentiation from compounds with similar nominal masses. csic.esnih.govresearchgate.netufsc.brresearchgate.netmdpi.com Coupling UPLC with HRMS, such as Orbitrap technology (UPLC-HR-Orbitrap MS or UPLC-QTOF-MSE), offers a powerful platform for comprehensive profiling and accurate quantification of this compound and other marine toxins in complex samples. nih.govresearchgate.netufsc.brresearchgate.net

Challenges in the Trace Analysis of this compound in Complex Environmental and Biological Samples

Analyzing this compound at trace levels in environmental and biological samples presents several challenges. These matrices are inherently complex and contain a wide variety of compounds that can interfere with the analytical process. mdpi.comresearchgate.netpjoes.comsci-hub.st

Matrix Effects: Components in the sample matrix can suppress or enhance the ionization efficiency of this compound in the mass spectrometer, leading to inaccurate quantification. mdpi.comnih.govresearchgate.net Effective sample preparation and chromatographic separation are crucial to minimize these matrix effects.

Sample Preparation: Extracting this compound from diverse matrices like shellfish tissue, phytoplankton cultures, or water samples requires robust and efficient extraction and clean-up procedures. mdpi.comresearchgate.netpjoes.com The choice of extraction solvent and clean-up technique (e.g., solid-phase extraction) needs to be optimized for the specific matrix to ensure adequate recovery and removal of interfering substances. nih.govresearchgate.net

Low Concentration Levels: this compound may be present at very low concentrations, particularly in environmental water samples. nih.govpjoes.comnih.gov This necessitates highly sensitive analytical techniques (LC-MS/MS, HRMS) and often requires pre-concentration steps during sample preparation. pjoes.comnih.gov

Presence of Analogues and Isomers: this compound is related to the okadaic acid group, which includes numerous analogues and isomers. poissonbouge.netnih.govresearchgate.net Differentiating this compound from these closely related compounds requires high chromatographic resolution and the specificity provided by MS/MS fragmentation patterns or high mass accuracy from HRMS. researchgate.net

Method Validation: Ensuring the accuracy, precision, sensitivity, and selectivity of analytical methods for this compound in different matrices requires rigorous validation. This includes determining limits of detection (LOD) and quantification (LOQ) in the specific matrix of interest. researchgate.netpjoes.com

Despite these challenges, the continued development and application of advanced chromatographic and mass spectrometric techniques enable the reliable trace analysis of this compound, supporting research and monitoring efforts related to this compound.

Degradation Pathways and Environmental Fate of Norokadanone

Investigation of Photolytic and Photocatalytic Degradation Mechanisms

While direct studies on the photolytic and photocatalytic degradation of "Norokadanone" are not available, research on Okadaic Acid offers valuable insights. Photolysis, the decomposition of compounds by light, and photocatalysis, a process accelerated by a catalyst in the presence of light, are significant degradation pathways for many organic molecules in the aquatic environment.

Studies on Okadaic Acid have demonstrated its susceptibility to photocatalytic degradation. For instance, the use of titanium dioxide (TiO2) as a photocatalyst under UV irradiation has been shown to effectively degrade OA. This process involves the generation of highly reactive oxygen species, such as hydroxyl radicals, which attack the molecular structure of OA, leading to its breakdown. It is plausible that "this compound," as a derivative of OA, would also be susceptible to similar photocatalytic degradation mechanisms. The specific rate and pathway of degradation would, however, depend on the precise molecular structure of "this compound" and the environmental conditions.

Identification of this compound as a Transformation Product of Okadaic Acid

Currently, "this compound" has not been officially documented as a transformation product of Okadaic Acid in peer-reviewed literature. The degradation of Okadaic Acid is known to produce several intermediate compounds before complete mineralization. Research involving the photocatalysis of Okadaic Acid has led to the tentative identification of four transformation products, although their specific chemical identities were not disclosed in the available abstracts.

The formation of a "this compound" compound would likely involve specific structural modifications to the Okadaic Acid molecule. The prefix "nor-" in chemical nomenclature typically indicates the removal of a carbon atom or a methylene (B1212753) group. Therefore, "this compound" could hypothetically be a derivative of Okadaic Acid that has undergone a demethylation or a loss of a carbon-containing functional group, coupled with the introduction of a ketone group, as suggested by the "-one" suffix. The exact enzymatic or abiotic processes leading to such a transformation in the environment are yet to be determined.

Assessment of Environmental Stability and Persistence in Aqueous Matrices

The environmental stability and persistence of "this compound" in aqueous matrices are currently unknown due to the lack of specific studies. However, we can infer its potential behavior based on the characteristics of Okadaic Acid and its known analogues, the dinophysistoxins (DTXs).

Okadaic Acid is a lipophilic (fat-soluble) compound, which can influence its partitioning and persistence in the environment. Lipophilic compounds tend to adsorb to particulate matter and accumulate in sediments and biota. The stability of these toxins in aqueous environments is influenced by factors such as sunlight, temperature, pH, and microbial activity.

If "this compound" retains a similar lipophilic character to Okadaic Acid, it could exhibit a degree of persistence in aquatic systems, potentially accumulating in the food chain. Its stability would be a balance between its resistance to abiotic degradation processes like photolysis and hydrolysis, and its susceptibility to microbial degradation. The specific chemical structure of "this compound" would be the primary determinant of its environmental half-life and ultimate fate. Further research is imperative to isolate and characterize "this compound" and to subsequently investigate its environmental behavior and persistence.

Synthetic Chemistry and Analog Generation Approaches

Strategies for the Total Synthesis of Complex Polyether Structures Related to Norokadanone

The total synthesis of complex polyether natural products like this compound is a testament to the advancement of modern organic synthesis. These endeavors have spurred the creation of novel synthetic methods and strategies for the construction of cyclic ethers. nih.gov Key strategies often revolve around the controlled formation of the characteristic tetrahydropyran (B127337) (THP) or tetrahydrofuran (B95107) (THF) ring systems that constitute the polyether backbone.

One of the most powerful and widely adopted strategies is the biomimetic epoxide-opening cascade . This approach mimics the proposed biosynthetic pathway of ladder polyethers, which involves the sequential ring-opening of polyepoxide precursors to form the fused polyether framework. researchgate.net The regioselectivity of the epoxide ring-opening is a critical factor, with the formation of five- or six-membered rings being directed by reaction conditions and substrate control. researchgate.net For instance, acid-catalyzed intramolecular cyclization of epoxy alcohols is a common method, where the exo attack is generally favored over the endo attack according to Baldwin's rules. researchgate.net

Another prevalent strategy involves the use of C-H bond activation . This modern synthetic tool allows for the direct formation of carbon-carbon bonds, enabling the efficient construction of complex ring systems. unibas.ch In the context of polyether synthesis, C-H activation can facilitate the creation of key intermediates in a more streamlined and atom-economical fashion. unibas.chnih.gov

The table below summarizes some of the key synthetic strategies employed in the synthesis of complex polyether natural products.

| Strategy | Description | Key Advantages |

| Epoxide-Opening Cascades | Mimics the natural biosynthetic pathway by the sequential opening of polyepoxide precursors to form the fused polyether backbone. researchgate.net | Biomimetic, efficient for constructing multiple rings in a single step. researchgate.net |

| C-H Bond Activation | Involves the direct functionalization of carbon-hydrogen bonds to form carbon-carbon or carbon-heteroatom bonds, aiding in ring construction. unibas.ch | High efficiency and atom economy. unibas.ch |

| Convergent Synthesis | Involves the independent synthesis of molecular fragments which are then coupled together. | Allows for parallel synthesis of fragments and facilitates analogue generation. |

| Vinyl Triflates/Phosphates | Used as intermediates for the construction of cyclic ethers of varying ring sizes, from 6- to 9-membered and larger. nih.gov | Complements other methods and is effective for medium-sized rings. nih.gov |

Semisynthetic and Biocatalytic Modifications for Derivative Generation

The generation of this compound derivatives is crucial for structure-activity relationship (SAR) studies and for developing analogues with improved biological properties. Semisynthetic and biocatalytic methods offer powerful tools for modifying the complex this compound scaffold.

Semisynthesis involves the chemical modification of the natural product itself or a late-stage synthetic intermediate. This approach can be used to introduce a variety of functional groups or to modify existing ones. For instance, the hydroxyl groups present in the this compound structure can be esterified or etherified to produce a range of derivatives.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a high degree of selectivity, often avoiding the need for protecting groups and proceeding under mild reaction conditions. monash.edunih.gov Enzymes such as lipases, esterases, and cytochrome P450 monooxygenases are particularly useful for modifying complex natural products. nih.govresearchgate.net For example, lipases can be used for the regioselective acylation or deacylation of hydroxyl groups, while cytochrome P450s can introduce new hydroxyl groups at specific positions on the molecule. The enantio- and regioselectivity of enzymes make them ideal for the precise modification of complex structures like this compound. nih.gov

The following table outlines some potential biocatalytic modifications for generating this compound derivatives.

| Enzyme Class | Potential Modification | Advantage |

| Lipases/Esterases | Regioselective acylation/deacylation of hydroxyl groups. | High selectivity, mild reaction conditions. nih.gov |

| Cytochrome P450s | Introduction of new hydroxyl groups at specific C-H bonds. | Access to novel oxidized derivatives. |

| Glycosyltransferases | Attachment of sugar moieties to hydroxyl groups. | Can improve solubility and alter biological activity. |

| Hydrolases | Selective hydrolysis of ester or amide bonds in derivatives. | Can be used for deprotection or to reveal new functional groups. researchgate.net |

Chemoenzymatic Approaches to Access Specific this compound Analogues

Chemoenzymatic synthesis combines the strengths of both traditional chemical synthesis and biocatalysis to create efficient and selective routes to complex molecules and their analogues. nih.govrsc.org This approach is particularly well-suited for the synthesis of this compound analogues, where the precise control of stereochemistry and functional group manipulation is paramount. nih.gov

A typical chemoenzymatic strategy might involve the chemical synthesis of a key intermediate, followed by one or more enzymatic steps to introduce chirality or perform a specific functional group transformation that is difficult to achieve with conventional chemical methods. monash.eduucr.edu For example, an enzymatic kinetic resolution can be used to separate enantiomers of a synthetic intermediate, ensuring the correct stereochemistry in the final product. nih.gov

The table below presents a hypothetical chemoenzymatic approach to a this compound analogue.

| Step | Method | Description | Purpose |

| 1 | Chemical Synthesis | Construction of a polyether fragment with a prochiral ketone. | To create a key building block for the analogue. |

| 2 | Biocatalysis (Ketoreductase) | Stereoselective reduction of the prochiral ketone to a specific alcohol stereoisomer. | To establish a critical stereocenter with high enantiomeric excess. |

| 3 | Chemical Synthesis | Coupling of the enzymatically-derived fragment with other synthetic fragments. | To assemble the backbone of the this compound analogue. |

| 4 | Biocatalysis (Lipase) | Regioselective acylation of a specific hydroxyl group in the final analogue. | To introduce a desired functional group for SAR studies. |

By leveraging the unique capabilities of enzymes, chemoenzymatic strategies provide a powerful platform for accessing a diverse range of this compound analogues that would be challenging to produce through purely chemical means. nih.govresearchgate.net

Theoretical and Computational Studies of Norokadanone

Quantum Chemical Calculations for Molecular Conformation and Electronic Structure

While extensive, dedicated quantum chemical studies specifically focused on the detailed molecular conformation and electronic structure of Norokadanone are not prominently featured in the immediately available literature, these methods have been applied to related marine toxins, such as okadaic acid. Studies on okadaic acid have utilized quantum chemical calculations, often in conjunction with molecular dynamics simulations, to evaluate properties like the strength of intramolecular hydrogen bonds and to investigate structure-activity relationships of OA analogs. chemsrc.com The application of similar quantum chemical approaches to this compound would allow for a detailed analysis of its preferred three-dimensional arrangements in different environments and the distribution of electron density, which could inform its potential interactions with enzymes or other biomolecules.

Quantum chemical methods, such as Density Functional Theory (DFT), are commonly used for optimizing molecular geometries and calculating electronic properties. epa.govbio-techne.com Different functionals and basis sets can be employed depending on the desired level of accuracy and the computational resources available. nih.govepa.gov These calculations can provide insights into the stability of various possible conformers by determining their relative energies. fishersci.bedokumen.pub Analyzing the electronic structure, including atomic charges and orbital energies, can help in understanding the molecule's potential sites for chemical reactions or interactions. epa.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics to a system of particles, MD simulations can explore the conformational space of a molecule and provide insights into its dynamic behavior in various environments, such as in solution or interacting with a protein. This is particularly valuable for flexible molecules like polyethers, which can adopt numerous conformations. fishersci.be

For marine natural products with complex ring systems and flexible chains, such as this compound and okadaic acid, MD simulations can help to understand the range of accessible conformations and the transitions between them. Studies on okadaic acid have utilized molecular dynamics simulations to evaluate the influence of solvent and protonation states on its structure and intramolecular hydrogen bonding. chemsrc.com Applying MD simulations to this compound would enable researchers to sample its conformational landscape, providing a more complete picture of its structural flexibility than static quantum chemical calculations alone.

MD simulations involve integrating Newton's laws of motion for each atom in the system, with forces typically calculated using a force field that describes the interactions between atoms. Simulations can be performed under different conditions, such as constant temperature and pressure (NPT ensemble) or constant volume and temperature (NVT ensemble). The resulting trajectories provide a time-evolution of the molecular structure, from which various properties, such as the distribution of dihedral angles and the persistence of specific interactions, can be analyzed. While specific detailed MD simulation studies solely focused on this compound's conformational landscape were not found in the search results, the application of these methods to related polyether toxins suggests their relevance and potential utility for studying this compound.

Computational Approaches to Understand Biosynthetic Steps

Computational methods are increasingly employed to investigate the complex biosynthetic pathways of natural products. By combining computational chemistry with biological data, researchers can propose and evaluate possible enzymatic reactions, transition states, and intermediate structures involved in the formation of these molecules. chemsrc.com

This compound has been proposed as a possible intermediate in the biosynthetic route of okadaic acid in Prorocentrum lima. xenbase.org Computational approaches can play a significant role in understanding this proposed biosynthetic link. By using methods such as quantum chemical calculations to study the energetics of potential reaction steps or molecular dynamics simulations to explore the dynamics of enzymes interacting with substrates, researchers can gain insights into the feasibility and mechanisms of the transformations leading from proposed precursors to this compound and subsequently to okadaic acid.

Future Directions in Norokadanone Research

Comprehensive Elucidation of its Complete Biosynthetic Pathway

The precise biosynthetic pathway leading to Norokadanone in marine dinoflagellates, particularly Prorocentrum lima, remains to be fully elucidated. Current understanding suggests this compound may be an intermediate product in the biosynthesis of okadaic acid and related dinophysistoxins psu.edu. Elucidating the complete pathway is crucial for understanding how this complex molecule is synthesized by marine microorganisms.

Research into the biosynthesis of other complex natural products, such as alkaloids and terpenoids in plants and bacteria, highlights the challenges involved, including identifying key enzymes and regulatory genes researchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov. Applying advanced genomic, transcriptomic, and proteomic techniques to Prorocentrum lima and other potential this compound-producing organisms is a critical future direction. This will involve identifying the genes encoding the necessary enzymes, characterizing their functions, and understanding the regulatory mechanisms that control this compound production.

Understanding the biosynthetic pathway could reveal novel enzymatic reactions and provide insights into the evolutionary origins of polyether biosynthesis in marine microorganisms.

Development of Novel Biotechnological Strategies for Controlled Production

Obtaining sufficient quantities of complex marine natural products like this compound for research and potential applications is often challenging due to their low natural abundance and the difficulties associated with their chemical synthesis frontiersin.org. Large-scale cultivation of the producing organisms, such as Prorocentrum lima, is considered a practical approach, but achieving high yields of purified compounds consistently remains a significant hurdle frontiersin.org.

Future research should focus on developing novel biotechnological strategies for the controlled and efficient production of this compound. This could involve optimizing the culture conditions of Prorocentrum lima, including nutrient availability, temperature, and light, to enhance this compound biosynthesis frontiersin.orgsoton.ac.uk.

Furthermore, advancements in synthetic biology and metabolic engineering could offer alternative production routes. If the biosynthetic pathway is fully understood (as discussed in Section 9.1), it might be possible to engineer heterologous expression systems in more amenable host organisms (e.g., bacteria or yeasts) to produce this compound or its precursors. This approach has shown promise for other complex natural products and could provide a more scalable and controlled method for this compound production.

Advancement of Ultra-Sensitive and Rapid Analytical Detection Platforms

Accurate and sensitive detection of this compound is essential for monitoring its presence in marine environments, shellfish, and in research settings. While techniques like LC-MS/MS have been used to detect this compound nih.govsoton.ac.uk, challenges exist in the broader field of marine toxin detection, including the lack of readily available and affordable standards, the presence of numerous analogues, and the potential for unknown toxic compounds nih.gov.

Future directions in this compound detection involve the advancement of ultra-sensitive and rapid analytical platforms. This includes developing more specific and sensitive mass spectrometry methods, potentially coupled with advanced separation techniques. The development of rapid screening methods, such as enzyme-linked immunosorbent assays (ELISA) or biosensors, specifically targeting this compound, could significantly improve monitoring capabilities mdpi.comresearchgate.netnih.gov.

Research is ongoing in developing sensor technologies for detecting various contaminants, offering potential avenues for this compound detection mdpi.comnih.govneurips.cc. Future work should focus on creating portable, cost-effective, and high-throughput detection systems that can accurately quantify this compound even at very low concentrations in complex matrices.

Exploration of its Ecological Roles and Interactions within Marine Microbial Communities

This compound is produced by marine dinoflagellates, which are integral components of diverse marine microbial communities frontiersin.orgmdpi.comaimspress.comresearchgate.net. These communities play crucial roles in global biogeochemical cycles and ecosystem functioning frontiersin.orgmdpi.comlongdom.orgresearchgate.netmdpi.com. Dinoflagellates, particularly those producing toxins like OA, are also known to be involved in harmful algal blooms (HABs), which can have significant ecological and economic impacts acs.orgnih.govfrontiersin.org.

The specific ecological role and interactions of this compound within these complex marine microbial communities are not well-defined. Future research should aim to understand why Prorocentrum lima produces this compound and how this compound influences its interactions with other microorganisms, including bacteria, other protists, and viruses aimspress.comnih.gov.

Studies could investigate whether this compound serves as a defense mechanism against predation or competition, a signaling molecule, or has other functions within the microbial loop. Research into the effects of environmental factors, such as temperature and nutrient availability, on this compound production could also provide insights into its ecological significance soton.ac.uk. Understanding the ecological context of this compound production is vital for predicting the dynamics of HABs and assessing their broader ecosystem impacts.

Q & A

Basic Research Questions

Q. How to formulate a research question on Norokadanone’s biochemical interactions?

- Methodological Answer : Begin by identifying gaps in existing literature (e.g., unclear pathways or unstudied receptor targets). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with broader scientific goals. For example:

"Does this compound exhibit selective inhibition of Enzyme X in vitro, and how does this vary under different pH conditions?"

This question is measurable, avoids yes/no answers, and requires synthesis of experimental data. Use systematic reviews to refine scope and avoid redundancy .

Q. What experimental designs are optimal for initial synthesis and purification of this compound?

- Methodological Answer : Prioritize reproducibility by documenting variables (e.g., temperature, solvent ratios, catalysts). Use a split-plot design to test multiple synthesis conditions simultaneously. For example:

Q. How to conduct a systematic literature review on this compound’s reported bioactivities?

- Methodological Answer : Use databases (PubMed, Scopus) with Boolean operators:

(this compound) AND (bioactivity OR pharmacokinetics) NOT (industrial production).

Screen abstracts using PRISMA guidelines , categorizing findings into mechanistic studies, in vivo outcomes, or contradictory results. Tabulate data for comparative analysis:

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacokinetic profiles of this compound?

- Methodological Answer : Perform a meta-analysis of existing data, stratifying studies by methodology (e.g., LC-MS vs. ELISA). Calculate effect sizes and assess heterogeneity using Cochran’s Q test . For example:

- Issue: Discrepancies in half-life (t½) values across studies.

- Resolution: Control for variables like administration route (oral vs. intravenous) or species-specific metabolism. Use sensitivity analysis to identify outliers .

Q. What multivariate statistical methods are suitable for analyzing this compound’s dose-response relationships?

- Methodological Answer : Apply ANCOVA (Analysis of Covariance) to adjust for confounding factors (e.g., cell viability, assay plate variability). For non-linear responses, use sigmoidal curve fitting (e.g., Hill equation) to estimate EC₅₀ values. Validate models via bootstrapping or cross-validation .

Q. How to design a longitudinal study assessing this compound’s chronic toxicity?

- Methodological Answer : Implement a repeated-measures ANOVA to track toxicity markers (e.g., serum ALT, creatinine) over 6–12 months. Include staggered cohorts to control for seasonal effects. Ensure ethical compliance by predefining termination criteria (e.g., >20% weight loss). Use Kaplan-Meier survival curves for mortality analysis .

Data Contradiction and Validation

Q. How to validate conflicting in vitro vs. in vivo efficacy results for this compound?

- Methodological Answer : Replicate in vitro assays under physiologically relevant conditions (e.g., 3D cell cultures, hypoxia). Compare with in vivo data using Bland-Altman plots to assess agreement. Investigate bioavailability factors (e.g., protein binding, first-pass metabolism) via PBPK modeling (Physiologically Based Pharmacokinetic) .

Methodological Pitfalls to Avoid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.